molecular formula C25H24O12P4 B3323288 (Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) CAS No. 1632402-15-3

(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)

Cat. No.: B3323288
CAS No.: 1632402-15-3
M. Wt: 640.3 g/mol
InChI Key: IWUHRMLGKIQARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)” is a chemical compound with the molecular formula C25H24O12P4 . It finds applications in materials science, catalysis, or as a molecular probe in chemical biology or biochemistry research .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 640.3 g/mol . The compound consists of a central carbon atom, with four phenyl rings attached, each bearing a phosphonic acid group . For a detailed structural analysis, it is recommended to refer to specialized databases or software.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 640.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not detailed in the search results. For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to specialized databases or literature.

Scientific Research Applications

  • Crystal Structure and Applications in Dendrimers : A study by Trillo et al. (2013) explored a G-1 dendrimer derived from 4,4',4'',4'''-methanetetrayltetrabenzoic acid and isophtalic acid. This compound was shown to form cavities and had specific hydrogen bonding properties, indicating potential applications in materials science for creating structured networks or cavities (Trillo et al., 2013).

  • Phthalocyanines Synthesis and Applications : Märkl et al. (2004) discussed the synthesis of Tetrakis(diethyl phosphonate) and Tetrakis(diphenylphosphine oxide) Substituted Phthalocyanines. These compounds have implications in fields like organic electronics, pigment industries, and photodynamic therapy due to their unique electronic and optical properties (Märkl et al., 2004).

  • Molecular Structures of Phosphorus Compounds : Reiter et al. (2005) studied the molecular structures of 1,2,4,5-Tetra(phosphinyl)benzene and -tetrakis(dimethoxyphosphoryl)benzene. Their findings contribute to the understanding of molecular geometry and intermolecular interactions in phosphorus compounds, which is crucial for designing phosphorus-based materials and catalysts (Reiter et al., 2005).

  • Supramolecular Self-Assembly for Nanomaterials : Bhosale et al. (2017) demonstrated the supramolecular self-assembly of a related compound in the presence of melamine and spermine, highlighting its potential in nanomaterials synthesis and sensing applications (Bhosale et al., 2017).

  • Coordination Polymers and Material Properties : A thesis by 李宜峰 (2011) used a tetra-phosphonate acid ligand similar to Methanetetrayltetrakis(benzene-4,1-diyl)tetrakis(phosphonic acid) to create coordination polymers with various metal ions, offering insights into the assembly, structure, and properties of these polymers (李宜峰, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results . It is recommended to handle all chemical compounds with appropriate safety measures and refer to Material Safety Data Sheets (MSDS) or other safety databases for detailed information.

Properties

IUPAC Name

[4-[tris(4-phosphonophenyl)methyl]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12P4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H2,26,27,28)(H2,29,30,31)(H2,32,33,34)(H2,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHRMLGKIQARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)P(=O)(O)O)(C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 2
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 3
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 4
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 5
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 6
(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.